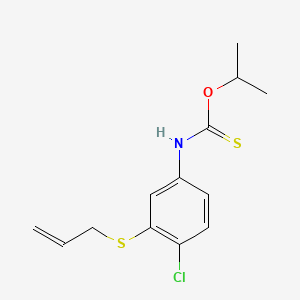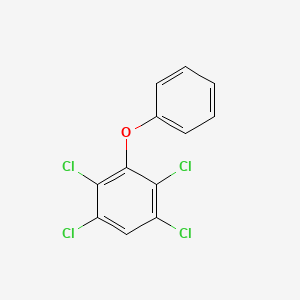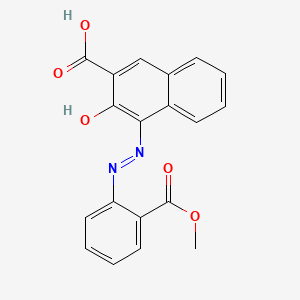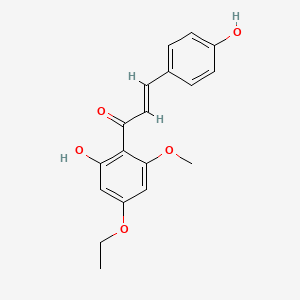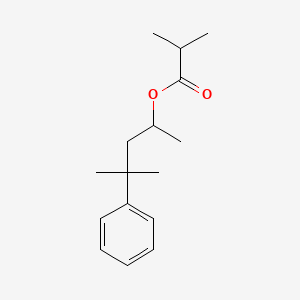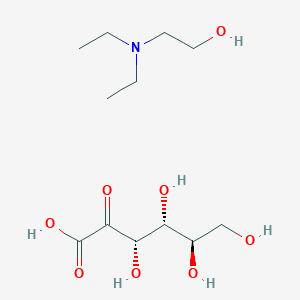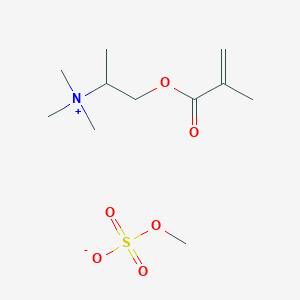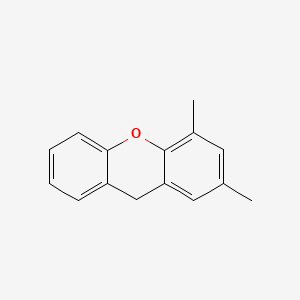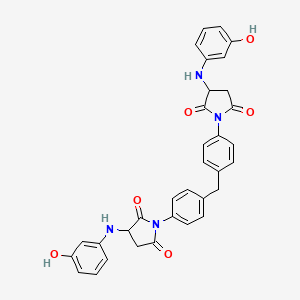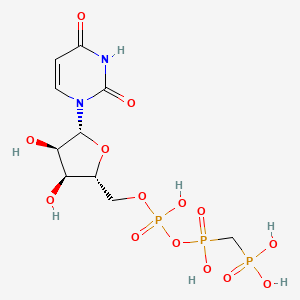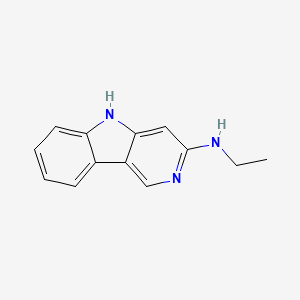
5H-Pyrido(4,3-b)indole, 3-ethylamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrido(4,3-b)indole, 3-ethylamino- is an organic compound belonging to the class of pyridoindoles It is characterized by a fused ring structure comprising a pyridine ring and an indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole, 3-ethylamino- can be achieved through several methods. One common approach involves the reaction of pyridine and indole derivatives under specific conditions. For instance, a double C-N coupling reaction from 3-iodo-2-(2-bromophenyl)imidazo[1,2-a]pyridine with different amines under air atmosphere has been reported . Another method involves the use of 3-bromo-4-nitropyridine and 4-bromophenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5H-Pyrido(4,3-b)indole, 3-ethylamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
5H-Pyrido(4,3-b)indole, 3-ethylamino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to inhibit tubulin polymerization.
Industry: Utilized in the development of organic electroluminescent devices and dye-sensitized solar cells.
作用機序
The mechanism of action of 5H-Pyrido(4,3-b)indole, 3-ethylamino- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network within cells . This disruption can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, its fluorescent properties make it useful for imaging applications by binding to specific biomolecules and emitting light upon excitation .
類似化合物との比較
Similar Compounds
5H-Pyrido(3,2-b)indole:
9H-Pyrido(2,3-b)indole: Another related compound with a different ring fusion pattern.
7-Azaindole: A compound with a similar indole structure but with a nitrogen atom in a different position.
Uniqueness
5H-Pyrido(4,3-b)indole, 3-ethylamino- is unique due to its specific ring fusion pattern and the presence of an ethylamino group
特性
CAS番号 |
102206-99-5 |
|---|---|
分子式 |
C13H13N3 |
分子量 |
211.26 g/mol |
IUPAC名 |
N-ethyl-5H-pyrido[4,3-b]indol-3-amine |
InChI |
InChI=1S/C13H13N3/c1-2-14-13-7-12-10(8-15-13)9-5-3-4-6-11(9)16-12/h3-8,16H,2H2,1H3,(H,14,15) |
InChIキー |
YPEISXCDOVHDIF-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC=C2C3=CC=CC=C3NC2=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


